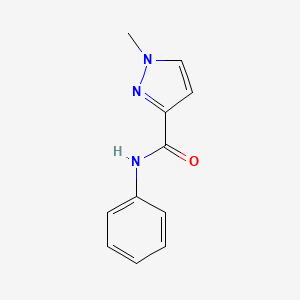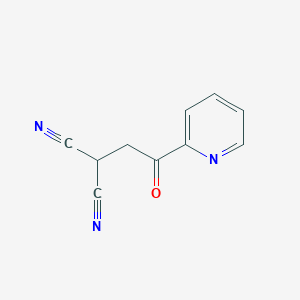
2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile is a chemical compound with a unique structure that includes a pyridine ring, a ketone group, and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile typically involves the reaction of pyridine derivatives with malononitrile under specific conditions. One common method includes the use of ethyl 2-oxo-2-(pyridin-2-yl)acetate as a starting material. This compound is reacted with malononitrile in the presence of a base, such as sodium ethoxide, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted pyridine derivatives .
Scientific Research Applications
2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors. The pathways involved include modulation of signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-2-(pyridin-2-yl)acetate
- Ethyl 2-oxo-2-(pyridin-3-yl)acetate
- Ethyl oxo(pyridin-2-ylamino)acetate
Uniqueness
2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1196152-09-6 |
|---|---|
Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-(2-oxo-2-pyridin-2-ylethyl)propanedinitrile |
InChI |
InChI=1S/C10H7N3O/c11-6-8(7-12)5-10(14)9-3-1-2-4-13-9/h1-4,8H,5H2 |
InChI Key |
AUGRBDSKYMDPPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




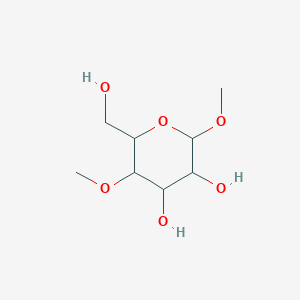
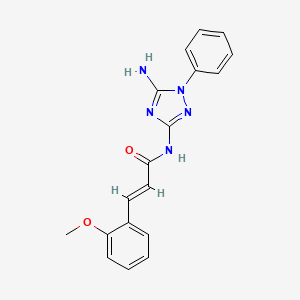

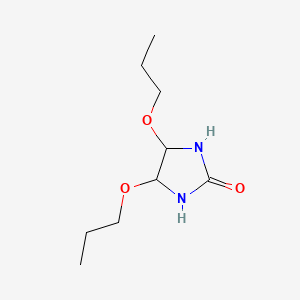
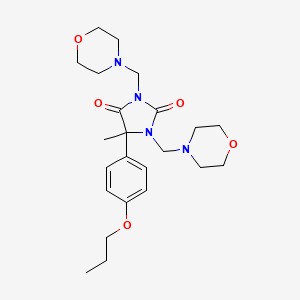
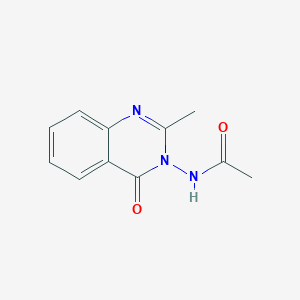
![4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14169042.png)

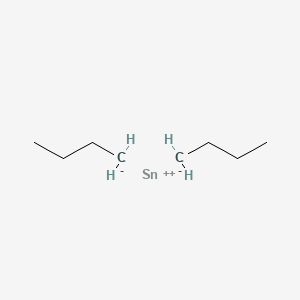

![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B14169069.png)
